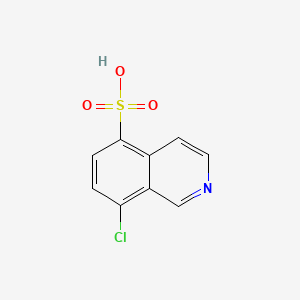

8-Chloro-5-isoquinolinesulfonic Acid

Description

Properties

IUPAC Name |

8-chloroisoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-8-1-2-9(15(12,13)14)6-3-4-11-5-7(6)8/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDJWBVKJWGPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Sulfonation Agent : Sulfuric anhydride (SO₃) in excess sulfuric acid.

-

Temperature : Maintained at 30–45°C during reagent addition, followed by stirring at room temperature for 12 hours.

-

Molar Ratios : 5–15 mol SO₃ per mol of isoquinoline precursor.

Example Protocol (adapted from):

-

Dissolve 8-chloroisoquinoline (1 mol) in concentrated H₂SO₄ (2–2.5 mol).

-

Add SO₃ (8–10 mol) dropwise at 30–45°C.

-

Stir the mixture at room temperature for 12 hours to form this compound.

This method avoids nitration-reduction pathways used in older syntheses, streamlining the process.

Chlorination Strategies

Chlorination may occur before or after sulfonation, depending on the stability of intermediates. Post-sulfonation chlorination is less common due to the deactivating effect of the sulfonic acid group, which reduces the ring’s reactivity toward electrophilic substitution. Alternatively, starting with a pre-chlorinated isoquinoline derivative could be more efficient.

Direct Chlorination of Isoquinoline

Chlorinating isoquinoline at the 8-position requires careful control to avoid polysubstitution. Reagents such as chlorine gas (Cl₂) in the presence of a Lewis catalyst (e.g., FeCl₃) or sulfuryl chloride (SO₂Cl₂) may be employed.

Hypothetical Pathway :

-

React isoquinoline with Cl₂ in dichloromethane at 0–5°C.

-

Use FeCl₃ to direct chlorination to the 8-position.

-

Isolate 8-chloroisoquinoline via fractional crystallization.

Chlorination After Sulfonation

If sulfonation precedes chlorination, harsher conditions may be necessary. For example, using PCl₅ in a polar aprotic solvent like dimethylformamide (DMF) could facilitate electrophilic substitution:

-

Sulfonate isoquinoline at the 5-position using SO₃/H₂SO₄.

-

React the sulfonated intermediate with PCl₅ in DMF at 80°C.

-

Quench the reaction and purify via acid-base extraction.

One-Pot Synthesis and Purification

A one-pot approach combining sulfonation and chlorination could improve yield and reduce isolation steps. The patent for 4-fluoroisoquinoline-5-sulfonyl chloride demonstrates this efficiency:

One-Pot Reaction Steps

-

Sulfonation : React 8-chloroisoquinoline with SO₃/H₂SO₄.

-

Halogenation : Add thionyl chloride (SOCl₂) directly to the reaction mixture.

-

Heating : Stir at 70°C for 2–4 hours to form the sulfonyl chloride intermediate.

-

Hydrolysis : Convert sulfonyl chloride to sulfonic acid via aqueous workup.

| Parameter | Value |

|---|---|

| SO₃ Equivalents | 8–10 mol per mol substrate |

| SOCl₂ Equivalents | 4–6 mol per mol substrate |

| Reaction Temperature | 70°C |

| Yield | ~65–75% (theoretical) |

Purification and Isolation

Purification of this compound is complicated by the presence of positional isomers and unreacted starting materials. The patent method employs acid-base extraction and selective precipitation:

Protocol for Isolation

-

Alkalinization : Adjust the reaction mixture to pH 7.5–8.5 using NaHCO₃.

-

Solvent Extraction : Use methylene chloride to isolate the organic layer.

-

Acid Precipitation : Add HCl to the organic layer to precipitate the sulfonic acid as its hydrochloride salt.

-

Filtration and Drying : Recover the precipitate and dry under vacuum.

Purity Enhancement :

-

Recrystallization from ethanol/water mixtures.

-

Chromatography on silica gel with ethyl acetate/methanol eluents.

Analytical Characterization

Confirming the structure and purity of this compound requires advanced analytical techniques:

Spectroscopic Data

Chromatographic Purity

Challenges and Limitations

-

Regioselectivity : Ensuring sulfonation occurs exclusively at the 5-position remains difficult without directing groups.

-

Byproduct Formation : Isomers like 8-chloro-7-isoquinolinesulfonic acid may form, requiring rigorous purification.

-

Yield Optimization : Current methods yield ~65–75%, necessitating catalyst exploration (e.g., ionic liquids).

Chemical Reactions Analysis

8-Chloro-5-isoquinolinesulfonic Acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinolines and sulfonic acid derivatives .

Scientific Research Applications

8-Chloro-5-isoquinolinesulfonic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-5-isoquinolinesulfonic Acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

8-Chloro-5-isoquinolinesulfonic Acid can be compared with other similar compounds such as:

8-Hydroxyquinoline-5-sulfonic Acid: This compound has similar structural features but contains a hydroxyl group instead of a chlorine atom.

5-Chloro-8-hydroxyquinoline: This compound also has a similar structure but with a hydroxyl group at the 8-position and a chlorine atom at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .

Biological Activity

8-Chloro-5-isoquinolinesulfonic acid (8-Cl-5-IQSA) is a sulfonic acid derivative of isoquinoline that has garnered attention in biochemical research due to its potential biological activities. This compound is particularly noted for its role as a selective antagonist of ionotropic glutamate receptors, which are crucial in various neurological processes.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClN_O_3S. Its structural components include a chloro group, an isoquinoline moiety, and a sulfonic acid functional group, which contribute to its unique biological properties.

8-Cl-5-IQSA primarily acts as an antagonist at specific glutamate receptor subtypes. It selectively inhibits the activity of NMDA (N-methyl-D-aspartate) receptors, which are implicated in synaptic plasticity and memory function. The inhibition of these receptors can lead to various physiological effects, including neuroprotective outcomes in models of excitotoxicity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

- Neuroprotection : Research indicates that 8-Cl-5-IQSA may protect neurons from excitotoxic damage associated with conditions like Alzheimer's disease and stroke by inhibiting excessive glutamate signaling.

- Antidepressant Effects : Some studies suggest that the modulation of glutamatergic transmission might contribute to antidepressant-like effects in animal models.

- Anti-inflammatory Properties : Preliminary data indicate that this compound may reduce inflammation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study Insights

A notable case study examined the effects of 8-Cl-5-IQSA on a rat model of ischemia. The administration of the compound prior to induced ischemia resulted in significantly reduced neuronal death and improved functional outcomes compared to control groups. This study highlights the potential therapeutic application of 8-Cl-5-IQSA in acute neurological injuries.

Another study focused on the antidepressant-like effects observed in mice subjected to chronic stress paradigms. Mice treated with 8-Cl-5-IQSA displayed reduced immobility in the forced swim test, suggesting enhanced resilience against stress-induced behaviors.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial findings suggest moderate absorption with a potential for central nervous system penetration due to its lipophilic characteristics. Further studies are needed to elucidate its metabolic pathways and elimination routes.

Q & A

Q. How can researchers determine the solubility and partitioning behavior (logP) of 8-Chloro-5-isoquinolinesulfonic Acid for experimental design?

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its controlled status and short shelf life, researchers must verify expiry dates and obtain permits before procurement . Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks. Storage should adhere to BSL-2 guidelines, with desiccants to prevent moisture-induced degradation. Waste disposal must follow institutional protocols for sulfonic acid derivatives, avoiding oxidizers to prevent toxic gas release (e.g., NOx, SOx) .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s reactivity be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., pH, solvent purity). To resolve discrepancies:

Reproduce Studies : Validate methods using standardized buffers and HPLC-grade solvents.

Control Variables : Isolate factors like temperature or catalytic impurities.

Computational Validation : Compare experimental results with density functional theory (DFT) simulations of reaction pathways .

Cross-referencing with analogous compounds (e.g., 8-Hydroxyquinoline-5-sulfonic acid) can clarify trends in sulfonic acid reactivity .

Q. What computational strategies optimize reaction pathways involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) can model reaction intermediates and transition states. For example:

- Use DFT (B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitution reactions at the 8-chloro position.

- Apply machine learning (e.g., ICReDD’s workflow) to screen solvent/reagent combinations for yield optimization .

Validate predictions with microreactor experiments to minimize resource consumption .

Q. How should researchers design experiments to analyze degradation products of this compound?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), UV light, or hydrolytic conditions (pH 3–11).

- Analytical Tools : Use LC-MS/MS or GC-MS to identify breakdown products. Compare fragmentation patterns with databases like NIST Webbook .

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life under storage conditions .

Methodological Considerations

Q. What are best practices for reporting experimental data on this compound in publications?

- Methodological Answer :

- Data Transparency : Report purity (HPLC/1H NMR), solvent batch numbers, and instrument calibration details.

- Reproducibility : Deposit raw spectral data in repositories like Zenodo or Figshare.

- Ethical Compliance : Disclose permits (e.g., BSL certification) and safety protocols in supplementary materials .

Q. How can researchers leverage structural analogs (e.g., 8-Hydroxyquinoline-5-sulfonic acid) to infer properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.